molecular formula C19H19BrN2O5S B11521334 3-({[4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid

3-({[4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11521334
M. Wt: 467.3 g/mol
InChI Key: DSIJNOCSRDNAMU-UHFFFAOYSA-N
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Description

3-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is a complex organic compound that features a bromine atom, a piperidine-1-sulfonyl group, and a benzamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps:

    Sulfonylation: The attachment of a piperidine-1-sulfonyl group.

    Amidation: The formation of the benzamido group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the bromine atom or the sulfonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine or sulfonyl group.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID
  • 3-(PIPERIDINE-1-SULFONYL)BENZOIC ACID
  • 3-[4-BROMO-3-(MORPHOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID

Uniqueness: 3-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a piperidine-1-sulfonyl group makes it particularly versatile for various chemical reactions and applications.

Properties

Molecular Formula

C19H19BrN2O5S

Molecular Weight

467.3 g/mol

IUPAC Name

3-[(4-bromo-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C19H19BrN2O5S/c20-16-8-7-13(12-17(16)28(26,27)22-9-2-1-3-10-22)18(23)21-15-6-4-5-14(11-15)19(24)25/h4-8,11-12H,1-3,9-10H2,(H,21,23)(H,24,25)

InChI Key

DSIJNOCSRDNAMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)Br

Origin of Product

United States

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